molecular formula C17H17ClN4O3 B6663262 1-[[1-(2-Chlorophenyl)-5-cyclopropyl-1,2,4-triazole-3-carbonyl]amino]cyclobutane-1-carboxylic acid

1-[[1-(2-Chlorophenyl)-5-cyclopropyl-1,2,4-triazole-3-carbonyl]amino]cyclobutane-1-carboxylic acid

Cat. No.: B6663262
M. Wt: 360.8 g/mol
InChI Key: YUMPODIJQAZLEU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[[1-(2-Chlorophenyl)-5-cyclopropyl-1,2,4-triazole-3-carbonyl]amino]cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. Starting with a 2-chlorophenyl derivative, the compound undergoes cyclopropanation followed by the formation of a triazole ring through a series of cyclization reactions.

Industrial Production Methods: Industrial production often leverages optimized reaction conditions including temperature control, solvent selection, and catalyst use to ensure high yields. Methods such as continuous flow synthesis may be employed to scale up the production while maintaining consistency and reducing waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions such as oxidation, reduction, and substitution. The chlorine atom in the phenyl ring often participates in nucleophilic substitution reactions, while the triazole ring can engage in electrophilic aromatic substitution.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. Reactions usually occur under controlled temperatures, with solvents like methanol or dichloromethane to stabilize intermediates.

Major Products Formed: Depending on the reaction conditions and reagents used, products such as hydroxylated derivatives, dechlorinated compounds, or triazole-substituted products are formed.

Scientific Research Applications

The compound finds diverse applications in:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studies suggest potential for interacting with specific enzymes and proteins, making it a candidate for biological assays.

  • Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

  • Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptor proteins. The chlorine atom and triazole ring are key functional groups that facilitate binding to active sites, affecting biological pathways that modulate cellular processes.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other triazole derivatives and chlorophenyl-substituted compounds.

Comparison: Compared to its analogs, 1-[[1-(2-Chlorophenyl)-5-cyclopropyl-1,2,4-triazole-3-carbonyl]amino]cyclobutane-1-carboxylic acid stands out due to its unique combination of a cyclopropyl group and triazole ring, offering distinct reactivity and interaction profiles.

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Properties

IUPAC Name

1-[[1-(2-chlorophenyl)-5-cyclopropyl-1,2,4-triazole-3-carbonyl]amino]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O3/c18-11-4-1-2-5-12(11)22-14(10-6-7-10)19-13(21-22)15(23)20-17(16(24)25)8-3-9-17/h1-2,4-5,10H,3,6-9H2,(H,20,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMPODIJQAZLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)NC(=O)C2=NN(C(=N2)C3CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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